molecular formula C13H17NO2 B022059 D-erythro-Ritalinic Acid CAS No. 783256-74-6

D-erythro-Ritalinic Acid

Numéro de catalogue: B022059
Numéro CAS: 783256-74-6
Poids moléculaire: 219.28 g/mol
Clé InChI: INGSNVSERUZOAK-NEPJUHHUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Ritalinic Acid typically involves the hydrolysis of methylphenidate. This process can be catalyzed by carboxylesterase 1, which is highly expressed in the liver . The hydrolysis reaction involves the cleavage of the ester bond in methylphenidate, resulting in the formation of this compound and methanol .

Industrial Production Methods: Industrial production of this compound often involves the use of novel organic salts as intermediates. One such method includes the treatment of the free acid with various acids such as hydrochloric acid, hydrobromic acid, phosphoric acid, oxalic acid, malic acid, malonic acid, and citric acid . This process ensures the efficient production of this compound in large quantities.

Analyse Des Réactions Chimiques

Types of Reactions: D-erythro-Ritalinic Acid undergoes several chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by carboxylesterase 1 in the liver.

    Oxidation and Reduction: Typically involve oxidizing or reducing agents under controlled conditions.

    Substitution: Requires specific reagents that can facilitate the substitution reaction.

Major Products Formed: The major product formed from the hydrolysis of methylphenidate is this compound . Other reactions may produce various derivatives depending on the reagents and conditions used.

Activité Biologique

D-erythro-Ritalinic Acid (DERA) is a significant metabolite of methylphenidate, primarily recognized for its role in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This article explores the biological activity of DERA, including its pharmacokinetics, mechanisms of action, and therapeutic implications.

Chemical Structure : DERA is a substituted phenethylamine with the molecular formula C13H17NO2C_{13}H_{17}NO_2 and a molar mass of approximately 219.284 g/mol .

Metabolism : When methylphenidate is administered, it undergoes extensive metabolism in the liver, primarily through hydrolysis catalyzed by carboxylesterase 1 (CES1), resulting in the formation of DERA. This metabolic pathway is crucial as it influences the pharmacological effects and therapeutic outcomes associated with methylphenidate .

Pharmacokinetics

A study assessed the pharmacokinetic profiles of DERA and its parent compound, methylphenidate. Key findings include:

  • Concentration Ratios : D-threo-Ritalinic acid concentrations were found to be significantly higher than those of D-threo-methylphenidate, with average ratios ranging from 6 to 126 times higher in plasma samples collected over 24 hours post-administration .
  • Biphasic Profiles : The pharmacokinetic profile of D-threo-methylphenidate exhibited biphasic characteristics, which were mirrored by DERA concentrations in oral fluid, suggesting potential for monitoring adherence to ADHD treatment through non-invasive methods .

DERA's biological activity is primarily linked to its interaction with the central nervous system (CNS). It is believed to modulate neurotransmitter levels, particularly dopamine and norepinephrine, which are critical for attention and behavioral regulation. The mechanism involves:

  • Dopamine Transporter Inhibition : Like methylphenidate, DERA may inhibit the reuptake of dopamine by blocking the dopamine transporter (DAT), thereby increasing extracellular dopamine levels. This action is essential for its stimulant effects .
  • Enantioselectivity : Research indicates that while both enantiomers of methylphenidate have pharmacological effects, D-threo-Ritalinic acid exhibits less potency compared to its parent compound. However, it still contributes to the overall therapeutic efficacy observed in ADHD treatment .

Case Studies and Clinical Implications

Several studies have highlighted the clinical relevance of DERA:

  • ADHD Treatment Efficacy : Clinical trials demonstrate that patients receiving methylphenidate show significant improvements in ADHD symptoms, attributed partly to the presence of DERA as a metabolite. The ratio of DERA to methylphenidate in plasma has been correlated with therapeutic outcomes .
  • Monitoring Drug Levels : The ability to measure DERA levels in alternative matrices such as oral fluid suggests a promising approach for assessing medication adherence in clinical settings. This could enhance patient management strategies for those on methylphenidate therapy .

Data Summary

The following table summarizes key findings related to the biological activity and pharmacokinetics of this compound:

ParameterFindings
Molecular Formula C₁₃H₁₇NO₂
Molar Mass 219.284 g/mol
Metabolic Pathway Hydrolysis by CES1 from methylphenidate
Plasma Concentration Ratio D-threo-Ritalinic acid: 6-126 times higher than D-threo-methylphenidate
Mechanism of Action Inhibition of dopamine transporter
Clinical Relevance Correlates with ADHD symptom improvement

Propriétés

IUPAC Name

(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-erythro-Ritalinic Acid
Reactant of Route 2
D-erythro-Ritalinic Acid
Reactant of Route 3
D-erythro-Ritalinic Acid
Reactant of Route 4
Reactant of Route 4
D-erythro-Ritalinic Acid
Reactant of Route 5
D-erythro-Ritalinic Acid
Reactant of Route 6
D-erythro-Ritalinic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.